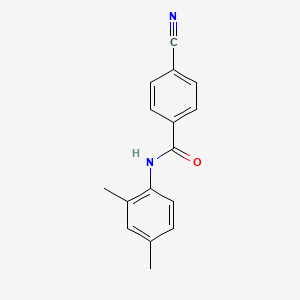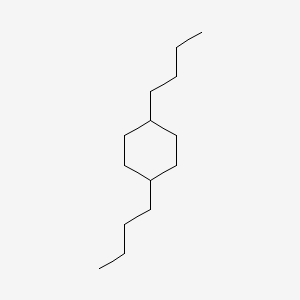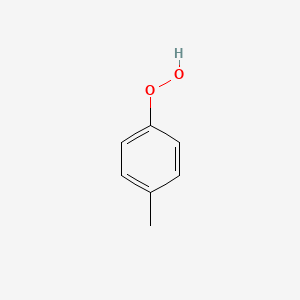
4-Methylbenzene-1-peroxol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylbenzene-1-peroxol is an organic compound characterized by the presence of a peroxol group attached to a methyl-substituted benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbenzene-1-peroxol typically involves the reaction of 4-methylbenzene (toluene) with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of a hydroperoxide intermediate, which is then converted to the peroxol compound. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
化学反应分析
Types of Reactions: 4-Methylbenzene-1-peroxol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the peroxol group to hydroxyl or alkoxy groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under acidic conditions for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.
Reduction: Formation of 4-methylbenzyl alcohol.
Substitution: Formation of 4-bromo-1-methylbenzene or 4-nitro-1-methylbenzene.
科学研究应用
4-Methylbenzene-1-peroxol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peroxides and other oxygen-containing compounds.
Biology: The compound is studied for its potential role in oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on cellular processes.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its reactive peroxol group.
作用机制
The mechanism of action of 4-Methylbenzene-1-peroxol involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxol group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
相似化合物的比较
4-Methylbenzene-1-hydroperoxide: Similar in structure but with a hydroperoxide group instead of a peroxol group.
4-Methylbenzene-1-ol: Contains a hydroxyl group instead of a peroxol group.
4-Methylbenzene-1-carboxylic acid: Contains a carboxyl group instead of a peroxol group.
Uniqueness: 4-Methylbenzene-1-peroxol is unique due to its peroxol group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies focused on oxidative processes.
属性
CAS 编号 |
738610-17-8 |
|---|---|
分子式 |
C7H8O2 |
分子量 |
124.14 g/mol |
IUPAC 名称 |
1-hydroperoxy-4-methylbenzene |
InChI |
InChI=1S/C7H8O2/c1-6-2-4-7(9-8)5-3-6/h2-5,8H,1H3 |
InChI 键 |
ZCUUEQJCOSBJOR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




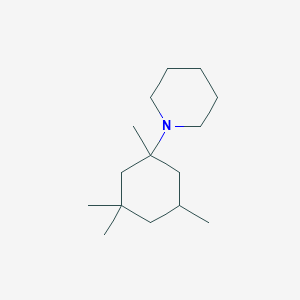
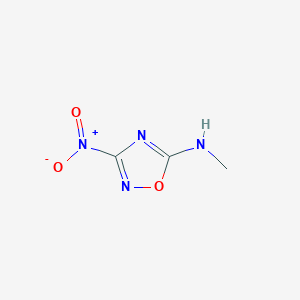
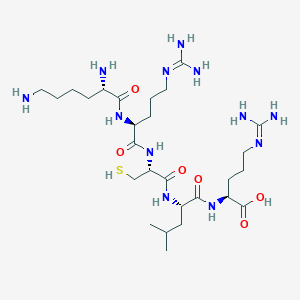

![Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl-](/img/structure/B12537319.png)
![2-Hydroxy-3-[(octadecylcarbamoyl)amino]benzoic acid](/img/structure/B12537322.png)
![N-(2-Chloroethyl)-N'-[3-(3-hydroxypropyl)phenyl]urea](/img/structure/B12537323.png)
![1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide](/img/structure/B12537325.png)

![3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B12537335.png)
